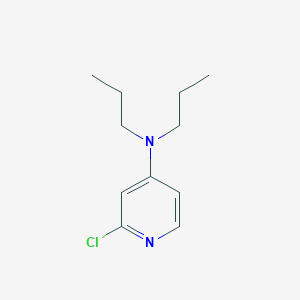

2-Chloro-N,N-dipropylpyridin-4-amine

概要

説明

Amines are a class of organic compounds derived from ammonia (NH3) by replacement of one or more hydrogen atoms by organic groups . They are often used in pharmaceuticals and chemical synthesis .

Synthesis Analysis

The synthesis of amines can be achieved through several methods, including the reduction of nitriles, amides, and nitro compounds . Alkylation of alkyl halides with ammonia or other amines can also be used .Molecular Structure Analysis

Amines have a nitrogen atom with a lone pair of electrons, making them bases and nucleophiles . The nitrogen can form up to three bonds with other atoms or groups, resulting in primary, secondary, or tertiary amines .Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation . They can also react with acids to form amine salts .Physical And Chemical Properties Analysis

The physical and chemical properties of amines depend on their structure. They can be gases, liquids, or solids at room temperature, and they tend to have strong, often unpleasant, odors . Amines can participate in hydrogen bonding, which affects their boiling points and solubility .科学的研究の応用

Catalysis and Polymerization

- Catalytic Applications in Olefin Polymerization : 2-Aminopyridine derivatives have been used in the synthesis of octahedral group 4 metal complexes, showing significant activity as precatalysts in alpha-olefin oligo- and polymerization. This demonstrates their potential in enhancing the efficiency of polymerization processes (Fuhrmann et al., 1996).

Synthesis of Bioactive and Medicinally Important Compounds

- Synthesis of 2-Aminopyridines for Chemical and Biological Applications : The development of new methods for the synthesis of 2-aminopyridines, which serve as key structural cores in bioactive natural products and medicinally important compounds, highlights their significance in the synthesis of organic materials (Bolliger et al., 2011).

Material Science and Polymer Synthesis

- Efficient Polymer Synthesis : A study on aromatic amine ligands and copper(I) chloride catalyst systems revealed that 4-aminopyridine/Cu(I) catalyst system is highly efficient in synthesizing poly(2,6-dimethyl-1,4-phenylene ether), due to its high basicity and less steric hindrance, which facilitates fast polymerization rates (Kim et al., 2018).

Molecular Structure Analysis

- Analysis of Molecular Structure Using Aminopyridines : Aminopyridine derivatives have been used to study the structure of oligosaccharides by tagging reducing end sugars, demonstrating their utility in molecular analysis and structural determination (Hase et al., 1978).

Organic Synthesis and Chemical Modifications

- Amination Reactions for Organic Synthesis : Research on the amination of aryl halides using copper catalysis has shown efficient methods to convert bromopyridine into aminopyridine, emphasizing the role of aminopyridines in facilitating chemical transformations and synthesizing compounds of interest in medicinal chemistry (Lang et al., 2001).

作用機序

Target of Action

The primary target of 2-Chloro-N,N-dipropylpyridin-4-amine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid metabolism, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA, a key building block in the biosynthesis of long-chain fatty acids .

Mode of Action

2-Chloro-N,N-dipropylpyridin-4-amine interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it .

Biochemical Pathways

The interaction of 2-Chloro-N,N-dipropylpyridin-4-amine with the acetyl-CoA carboxylase enzyme affects the fatty acid metabolism pathway . By binding to the enzyme, the compound may inhibit the production of malonyl-CoA, thereby affecting the synthesis of long-chain fatty acids .

Result of Action

The molecular and cellular effects of 2-Chloro-N,N-dipropylpyridin-4-amine’s action are primarily related to its impact on fatty acid metabolism due to its interaction with the acetyl-CoA carboxylase enzyme . The compound has demonstrated moderate antimicrobial activity, indicating that it may affect the growth and survival of certain bacteria .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-chloro-N,N-dipropylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClN2/c1-3-7-14(8-4-2)10-5-6-13-11(12)9-10/h5-6,9H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUTVGAUUDRHEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

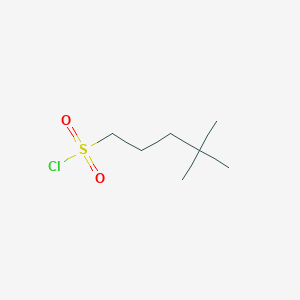

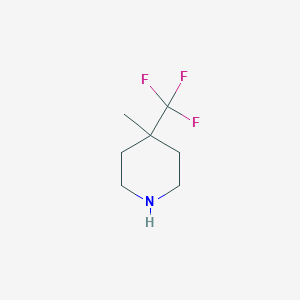

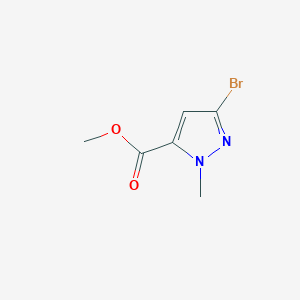

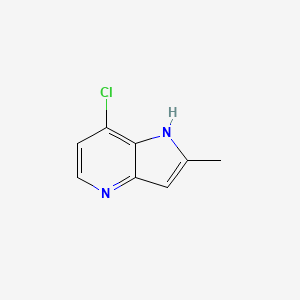

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

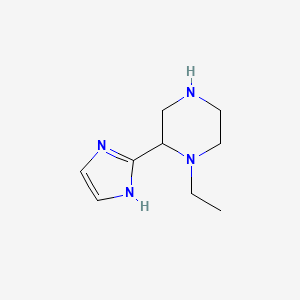

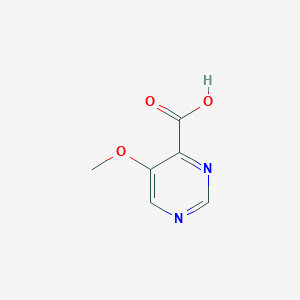

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1530736.png)